1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a morpholinylsulfonylphenyl group, and an oxazole ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds with morpholin-4-ylsulfonyl and cyano groups have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects . The morpholin-4-ylsulfonyl and cyano groups in the compound may contribute to its binding affinity and selectivity towards its targets.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of two morpholine rings in similar compounds has been suggested to significantly increase their solubility in organic solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholinylsulfonylphenyl group. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholinylsulfonylphenyl group: This step often involves the use of sulfonyl chlorides and morpholine in the presence of a base.
Final assembly: The cyano group and piperidine-4-carboxamide moiety are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the oxazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}acetamide: This compound shares the morpholinylsulfonylphenyl group but differs in the presence of a hydrazono group instead of the oxazole ring.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound contains a thiadiazole ring and a sulfonyl group, similar to the morpholinylsulfonylphenyl group in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-cyano-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c21-13-17-20(24-7-5-14(6-8-24)18(22)26)30-19(23-17)15-1-3-16(4-2-15)31(27,28)25-9-11-29-12-10-25/h1-4,14H,5-12H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVSXDDYLJAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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